2-Nitro-6-fluorobenzeneethanol
Description
2-Nitro-6-fluorobenzeneethanol is a fluorinated aromatic compound featuring a nitro group (-NO₂) at the 2-position, a fluorine atom at the 6-position, and an ethanol (-CH₂CH₂OH) side chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organic synthesis.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 |
InChI Key |
XDEZTMHEXGNPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Stability
- This compound: Predicted to exhibit moderate polarity due to the nitro and ethanol groups. Fluorine’s small size may improve lipid solubility compared to bulkier substituents.
- 2-(2-Chloro-6-nitrophenyl)ethanol: Chlorine’s larger atomic radius likely reduces solubility in polar solvents relative to the fluoro analog. Stability under acidic conditions may differ due to halogen electronegativity .
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